Gem‑Difluoro Substitution Reduces Rotatable Bond Count and Alters Lipophilicity Relative to Non‑Fluorinated Analog
Replacement of the ethyl chain in 1‑(2‑aminoethyl)cyclohexan‑1‑ol with a gem‑difluoroethyl group in 1‑(2‑amino‑1,1‑difluoroethyl)cyclohexan‑1‑ol reduces the number of rotatable bonds from 2 to 1, decreasing conformational flexibility. Simultaneously, the computed XLogP3 decreases from 1.1 to 0.8, indicating increased polarity despite the addition of fluorine atoms [1]. This counterintuitive lipophilicity modulation is characteristic of the gem‑difluoro motif and influences membrane permeability and protein binding.
| Evidence Dimension | Rotatable bond count and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Rotatable bonds: 1; XLogP3: 0.8 |
| Comparator Or Baseline | 1-(2-Aminoethyl)cyclohexan-1-ol (CAS 39884-50-9): Rotatable bonds: 2; XLogP3: 1.1 |
| Quantified Difference | Rotatable bonds: –1 (50% reduction); XLogP3: –0.3 |
| Conditions | Computed physicochemical properties; PubChem and vendor data |
Why This Matters
The reduced conformational flexibility and altered lipophilicity can translate to improved metabolic stability and distinct pharmacokinetic profiles, making the fluorinated compound a non‑interchangeable starting point for lead optimization.
- [1] PubChem. 2-Amino-1-(1,1-difluoroethyl)cyclohexan-1-ol. PubChem CID 175955425. View Source
